4-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
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Overview
Description
4-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzofuran ring, a butoxy group, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides and appropriate bases.
Attachment of Methylbenzoyl Group: The methylbenzoyl group can be attached through Friedel-Crafts acylation reactions using methylbenzoyl chloride and a Lewis acid catalyst.
Formation of Benzamide: The final step involves the formation of the benzamide linkage through amidation reactions using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the butoxy group or other reactive sites using nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-(2-(4-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- 4-butoxy-N-(2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
Uniqueness
4-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H25NO4 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-butoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C27H25NO4/c1-3-4-17-31-21-15-13-20(14-16-21)27(30)28-24-22-7-5-6-8-23(22)32-26(24)25(29)19-11-9-18(2)10-12-19/h5-16H,3-4,17H2,1-2H3,(H,28,30) |
InChI Key |
QYRCPIUVTITVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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